molecular formula C22H21FN2O B5810754 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE

Cat. No.: B5810754
M. Wt: 348.4 g/mol
InChI Key: YBGJCGWKJQXVPK-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorobenzoyl Group: The piperazine core is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 1-(4-fluorobenzoyl)piperazine intermediate.

    Attachment of the Naphthalen-1-ylmethyl Group: The final step involves the alkylation of the intermediate with naphthalen-1-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as a ligand for receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and naphthalen-1-ylmethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-(4-CHLOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE: Similar structure but with a methoxy group instead of fluorine.

    1-(4-NITROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-20-10-8-18(9-11-20)22(26)25-14-12-24(13-15-25)16-19-6-3-5-17-4-1-2-7-21(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGJCGWKJQXVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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